4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
Description
4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a fluorine atom at position 3 and a 2,4-difluorobenzyloxy group at position 4. Its molecular formula is C₁₄H₉F₃O₂, with a molecular weight of 266.22 g/mol.
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGAFYRBOUVRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 2,4-difluorobenzyl chloride with 3-fluorobenzaldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-25°C to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde may involve large-scale batch or continuous flow processes. The use of advanced reactors and precise control of reaction parameters are essential to achieve high purity and yield. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and synthetic differences between 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde and its analogs:
Structural and Electronic Effects
- Fluorine vs. Methoxy Substitution : The target compound’s 3-fluorine substituent is more electronegative and sterically compact compared to methoxy groups in analogs like 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde . This difference may enhance metabolic stability and alter electronic distribution on the aromatic ring.
- Benzyloxy Group Variations: The 2,4-difluorobenzyloxy group in the target compound introduces ortho- and para-fluorine atoms, which increase lipophilicity compared to non-fluorinated analogs (e.g., 4-(cyclobutylmethoxy)-3-fluorobenzaldehyde) . Chlorine substitution in 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde may enhance halogen bonding but reduce solubility .
Biological Activity
4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde features a fluorinated aromatic system that may influence its interaction with biological targets. The presence of difluoro and fluoro groups can enhance lipophilicity and potentially modulate binding affinity to various receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorobenzyl moiety may enhance the compound's binding affinity through hydrophobic interactions, while the aldehyde group can participate in nucleophilic attacks by biological nucleophiles like thiols and amines.
Biological Activity
Research indicates that 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly relevant in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(2-Chloro-4-fluorobenzyl)-3-fluorobenzaldehyde | Antioxidant | |
| 5-Methyl-2-n-propoxyphenyl methyl sulfide | Enzyme Inhibition | |
| GM-90432 | Neuroprotective |
Research Applications
The unique structural features of 4-((2,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde make it a valuable candidate for further research in various fields:
- Pharmaceutical Development : Due to its potential enzyme inhibitory effects, it could be explored as a lead compound for drug development targeting metabolic disorders.
- Neuroscience Research : Its neuroprotective properties warrant investigation in models of neurodegenerative diseases like Alzheimer's.
- Chemical Biology : The compound can serve as a tool for studying enzyme mechanisms and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
